Ponesimod - 854107-55-4

Ponesimod

Catalog Number: EVT-279556
CAS Number: 854107-55-4
Molecular Formula: C23H25ClN2O4S
Molecular Weight: 461.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ponesimod is a selective sphingosine-1-phosphate receptor 1 (S1P1) modulator. [] It acts as a functional antagonist of the S1P1 receptor. [] This compound is being investigated for its potential as an immunomodulator in various scientific research areas, particularly in the context of autoimmune and inflammatory diseases. [, ] Ponesimod exerts its effects by modulating the S1P1 receptor, which plays a crucial role in lymphocyte trafficking and immune responses. [, ]

Future Directions
  • Exploring the Full Potential in Autoimmune Diseases: Further investigations are needed to evaluate the efficacy and safety of Ponesimod in a broader range of autoimmune disorders beyond MS, leveraging its immunomodulatory properties. [, ]
  • Elucidating the Role of Astrocytes: Continued research on Ponesimod's interaction with astrocytes and its impact on neuroinflammation could provide valuable insights into neurodegenerative diseases. [, ]
  • Investigating Combination Therapies: Exploring the potential synergistic effects of Ponesimod in combination with other therapeutic agents, particularly in the context of MS and other autoimmune diseases. [, ]

Ozanimod

Compound Description: Ozanimod is a second-generation S1PR modulator, specifically targeting S1P1R and S1P5R, approved for treating relapsing forms of MS [, ]. Similar to ponesimod, it acts by reducing lymphocyte recirculation [].

Relevance: Ozanimod and ponesimod both belong to the second-generation of S1PR modulators with improved selectivity profiles compared to fingolimod []. While ponesimod primarily targets S1P1R, ozanimod displays additional activity on S1P5R [, ].

Siponimod

Compound Description: Siponimod is another second-generation S1PR modulator, selective for S1P1R and S1P5R, approved for treating relapsing forms of MS [, ]. It exhibits greater selectivity for S1P1R compared to S1P5R [].

Teriflunomide

Compound Description: Teriflunomide is an oral immunomodulatory drug, functioning as a pyrimidine synthesis inhibitor, approved for treating relapsing forms of MS [, , ]. It primarily acts by inhibiting dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, crucial for lymphocyte proliferation [].

Relevance: Teriflunomide served as the active comparator in the OPTIMUM phase III clinical trial for ponesimod [, ]. Results demonstrated ponesimod's superiority over teriflunomide in reducing annualized relapse rate, fatigue symptoms, MRI disease activity, and brain atrophy in relapsing MS patients [, ].

Dimethyl Fumarate (DMF)

Compound Description: Dimethyl fumarate (DMF) is an oral disease-modifying therapy for relapsing MS, with immunomodulatory and neuroprotective properties [, ]. While its precise mechanism remains unclear, it is thought to involve activation of the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, offering protection against oxidative stress [].

Relevance: Preclinical studies investigated the combination therapy of DMF and ponesimod in experimental autoimmune encephalomyelitis (EAE) models, revealing synergistic effects in reducing disease severity and relapse rates compared to monotherapy with either drug [, ].

ACT-204426 (M12)

Compound Description: ACT-204426 (M12) is a pharmacologically inactive metabolite of ponesimod, formed through the oxidation of the terminal alcohol group in the glycerol side chain [, ]. It is a major metabolite found in both feces and urine after ponesimod administration [].

Relevance: ACT-204426 highlights the metabolic pathway of ponesimod involving modifications to the glycerol side chain [, ]. Its identification as a major inactive metabolite contributes to understanding the overall disposition and clearance of ponesimod in humans [].

ACT-338375 (M13)

Compound Description: ACT-338375 (M13) is another pharmacologically inactive metabolite of ponesimod, generated through a more complex pathway involving chain shortening of the glycerol side chain [, ]. It constitutes a significant portion of the total drug-related exposure in plasma [].

Relevance: Similar to ACT-204426, ACT-338375 provides insights into the metabolic fate of ponesimod, specifically the pathways leading to the breakdown of its glycerol side chain [, ]. Its presence in plasma underscores its role in the overall pharmacokinetic profile of ponesimod [].

Compound 4a

Compound Description: Compound 4a is a phenol analogue of ponesimod, identified during its discovery process, exhibiting potent S1P1R agonism but demonstrating rapid clearance potentially due to its phenolic nature, rendering it unsuitable for oral administration [].

Relevance: Compound 4a serves as a crucial stepping stone in the development of ponesimod, highlighting the challenges posed by phenol groups in drug design due to their susceptibility to rapid metabolism []. This finding led to further structural modifications in ponesimod to mitigate these metabolic liabilities while preserving its desired activity [].

Cenerimod

Compound Description: Cenerimod is a selective S1P1R modulator with a long half-life (~415 hours) [].

Relevance: A study investigated whether pre-treatment with cenerimod could mitigate the first-dose heart rate effects associated with ponesimod []. Results suggested that the long half-life and sustained S1P1R occupancy by cenerimod could potentially diminish the acute heart rate effects of ponesimod when administered subsequently [].

Source and Classification

Ponesimod was developed by the pharmaceutical company Bristol Myers Squibb. It is classified under the category of sphingosine-1-phosphate receptor modulators, specifically targeting the S1P1 receptor. This classification places it among other immunomodulatory agents used in the treatment of autoimmune diseases, particularly multiple sclerosis .

Synthesis Analysis

The synthesis of ponesimod involves a well-defined three-step process utilizing specific starting materials. The synthesis pathway includes:

  1. Formation of the Thiazolidinone Core: The initial step involves creating the thiazolidinone structure, which serves as the backbone for ponesimod.
  2. Introduction of Side Chains: The second step incorporates various side chains, including a benzylidene moiety and a propylimino group, which are critical for its biological activity.
  3. Final Modifications: The final step involves purification and characterization to ensure the desired stereochemistry and purity.

Key parameters include maintaining specific reaction conditions such as temperature and pH, which are crucial for achieving high yields and purity .

Molecular Structure Analysis

The molecular formula of ponesimod is C23H25ClN2O6SC_{23}H_{25}ClN_{2}O_{6}S, with a molecular mass of approximately 460.97 g/mol. Its structure features:

  • A thiazolidinone ring that contributes to its pharmacological properties.
  • A chiral center at one position, resulting in stereoisomerism; the absolute configuration is designated as (R).
  • Various functional groups, including hydroxyl and chlorinated aromatic systems, which enhance its binding affinity to receptors.

Ponesimod exhibits polymorphism, indicating that it can exist in different crystalline forms, which may affect its solubility and bioavailability .

Chemical Reactions Analysis

Ponesimod undergoes several chemical reactions in vivo, primarily related to its metabolism:

  • Metabolic Pathways: It is metabolized predominantly by hepatic enzymes, particularly cytochrome P450 isoforms. This metabolic pathway is significant for determining its pharmacokinetic profile.
  • Elimination Reactions: Following metabolism, ponesimod is excreted mainly through urine and feces, with a half-life ranging from 21.7 to 33.4 hours depending on dosage .

Key Parameters

  • Solubility: Ponesimod is poorly soluble in aqueous media across a pH range of 1-7.5, categorizing it as a biopharmaceutics classification system class 2 compound .
  • Permeability: In vitro studies using Caco-2 cells indicate low permeability characteristics .
Mechanism of Action

Ponesimod acts primarily by selectively binding to the sphingosine-1-phosphate receptor 1. This binding leads to:

  • Inhibition of Lymphocyte Egress: By blocking this receptor, ponesimod prevents lymphocytes from exiting lymphoid organs into circulation, resulting in reduced peripheral blood lymphocyte counts.
  • Reversible Effects: The drug's short half-life allows for rapid reversal of its immunosuppressive effects once treatment is discontinued. This feature is particularly beneficial for patient management regarding infections or vaccinations .

Pharmacodynamics

Clinical studies have demonstrated that doses starting at 8 mg lead to significant reductions in total lymphocyte counts within hours .

Physical and Chemical Properties Analysis

Ponesimod exhibits several notable physical and chemical properties:

  • Appearance: It appears as a white to light yellowish powder.
  • Solubility: As mentioned earlier, it shows poor solubility in water but has been characterized using various analytical techniques such as Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) .
  • Stability: Ponesimod is stable under standard storage conditions but requires careful monitoring due to its low solubility and potential polymorphism .
Applications

Ponesimod's primary application lies in treating multiple sclerosis, specifically relapsing forms of the disease. Clinical trials have shown that it significantly reduces annualized relapse rates compared to existing therapies like teriflunomide.

Clinical Efficacy

In randomized clinical trials, ponesimod demonstrated superior efficacy by reducing both relapse rates and new lesion formation on magnetic resonance imaging scans significantly more than comparator drugs .

Safety Profile

While generally well-tolerated, common adverse effects include nasopharyngitis and elevated blood pressure. Rare but serious side effects can include bradyarrhythmias and liver dysfunction .

Properties

CAS Number

854107-55-4

Product Name

Ponesimod

IUPAC Name

(5Z)-5-[[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-propylimino-1,3-thiazolidin-4-one

Molecular Formula

C23H25ClN2O4S

Molecular Weight

461.0 g/mol

InChI

InChI=1S/C23H25ClN2O4S/c1-3-10-25-23-26(19-7-5-4-6-15(19)2)22(29)21(31-23)12-16-8-9-20(18(24)11-16)30-14-17(28)13-27/h4-9,11-12,17,27-28H,3,10,13-14H2,1-2H3/b21-12-,25-23?/t17-/m1/s1

InChI Key

LPAUOXUZGSBGDU-ULCCENQXSA-N

SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Solubility

Soluble in DMSO, not in water

Synonyms

5-(3-chloro-4-(2,3-dihydroxy-propoxy)benzylidene)-2-propylimino-3-o-tolyl-thiazolidin-4-one
ACT 128800
ACT-128800
ACT128800
ponesimod

Canonical SMILES

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OCC(CO)O)Cl)S1)C3=CC=CC=C3C

Isomeric SMILES

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC[C@@H](CO)O)Cl)/S1)C3=CC=CC=C3C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.